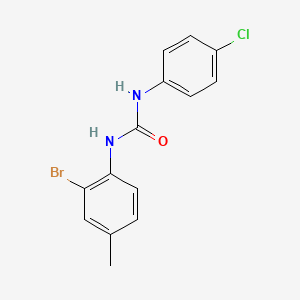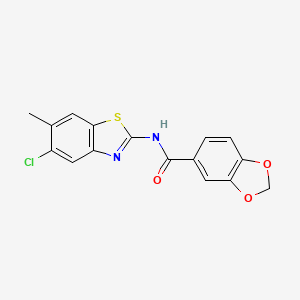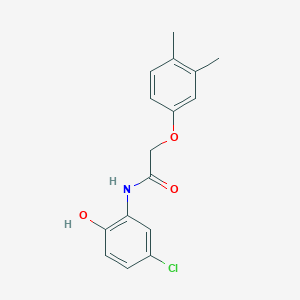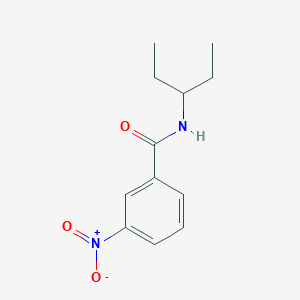
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea, also known as BPU, is a synthetic compound that has been extensively used in scientific research due to its unique properties. BPU is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including DNA replication, transcription, and translation.
Mecanismo De Acción
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea exerts its inhibitory activity against CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, which is essential for the activity of CK2. As a result, the phosphorylation of downstream targets is inhibited, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against CK2 in various cellular and biochemical assays. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, this compound has been shown to modulate various cellular processes, including cell cycle progression, apoptosis, and autophagy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has several advantages as a research tool. It is a potent and specific inhibitor of CK2, which allows for the selective modulation of CK2 activity in various cellular and biochemical assays. Moreover, this compound has been shown to exhibit low toxicity in vitro and in vivo. However, this compound has several limitations as well. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Moreover, this compound has limited solubility in water, which can limit its use in certain assays.
Direcciones Futuras
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has emerged as a promising therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, future research should focus on the development of more potent and selective CK2 inhibitors based on the structure of this compound. Moreover, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound should be explored. Finally, the development of in vivo models that can accurately mimic the physiological conditions of various diseases should be a priority for future research.
Métodos De Síntesis
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea can be synthesized using a two-step procedure. In the first step, 2-bromo-4-methylphenyl isocyanate is reacted with 4-chloroaniline to form this compound. In the second step, the intermediate product is treated with sodium hydroxide to form this compound.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has been extensively used in scientific research due to its potent inhibitory activity against protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. The overexpression of CK2 has been linked to the development of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, the inhibition of CK2 has emerged as a promising therapeutic strategy for the treatment of these diseases.
Propiedades
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-9-2-7-13(12(15)8-9)18-14(19)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMNDTSCUAZHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)
![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)
![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)

![N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)
![4-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5797334.png)
![3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)

![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)
![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)